molecular formula C8H7NO2 B193458 3-Hydroxy-4-methoxybenzonitrile CAS No. 52805-46-6

3-Hydroxy-4-methoxybenzonitrile

Cat. No. B193458
CAS RN: 52805-46-6
M. Wt: 149.15 g/mol
InChI Key: ASQHIJLQYYFUDN-UHFFFAOYSA-N
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Patent
US06911443B2

Procedure details

First, a mixture of 3-hydroxy-4-methoxy benzaldehyde (25 g, 164.3 mmol), hydroxylamine hydrochloride (13.7 g, 197.2 mmol), and acetic acid sodium salt (27 g, 328.6 mmol) in acetic acid (200 ml) was refluxed overnight. After cooling, the acetic acid was evaporated under reduced pressure. Water was added to the residue and the resulting precipitate was collected by filtration. The crude product was recrystalized to give 3-hydroxy-4-methoxy benzonitrile. (23.54 g, 96%)
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
13.7 g
Type
reactant
Reaction Step One
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[O:10][CH3:11])[CH:5]=O.Cl.[NH2:13]O.[Na+].C([O-])(=O)C>C(O)(=O)C>[OH:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[O:10][CH3:11])[C:5]#[N:13] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
OC=1C=C(C=O)C=CC1OC
Name
Quantity
13.7 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
27 g
Type
reactant
Smiles
[Na+].C(C)(=O)[O-]
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the acetic acid was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
Water was added to the residue
FILTRATION
Type
FILTRATION
Details
the resulting precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
The crude product was recrystalized

Outcomes

Product
Name
Type
product
Smiles
OC=1C=C(C#N)C=CC1OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.